

An In-depth Technical Guide to the Physical Properties of n-Butyl Isobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl isobutyrate*

Cat. No.: *B1265439*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **n-butyl isobutyrate**. The information is presented to support research, development, and quality control activities where this compound is utilized. All quantitative data are summarized in a structured table for ease of comparison, and detailed experimental protocols for key physical property measurements are provided.

Core Physical Properties of n-Butyl Isobutyrate

n-Butyl isobutyrate, also known as butyl 2-methylpropanoate, is an ester with the chemical formula C₈H₁₆O₂. It is a colorless liquid recognized for its fruity aroma, reminiscent of apple and banana.^[1] This compound is utilized in the flavor and fragrance industry and can also serve as a solvent in various applications.^[2] A thorough understanding of its physical properties is essential for its proper handling, application, and for the development of new formulations.

The following table summarizes the key physical properties of **n-butyl isobutyrate**, compiled from various sources.

Property	Value	Citations
Molecular Weight	144.21 g/mol	[1] [3] [4]
Boiling Point	155-158 °C at 760 mmHg	[1] [3] [5] [6]
Melting Point	< 25 °C; -88.07°C (estimate)	[1] [3] [4] [7]
Density	0.859-0.865 g/mL at 20-25 °C	[1] [3] [5] [7]
Refractive Index	1.401-1.404 at 20 °C	[1] [3] [5] [7]
Solubility in Water	356.7 mg/L at 25 °C (estimated); generally insoluble	[1] [3] [5]
Solubility in Solvents	Miscible with alcohol, ether, and most fixed oils	[1] [3] [8]
Vapor Pressure	2.906 mmHg at 25 °C (estimated)	[2] [5]
Flash Point	43-45.56 °C (109.4-114 °F) (closed cup)	[1] [5] [9]

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is critical for ensuring the quality and consistency of chemical substances. The following are detailed methodologies for measuring the key physical properties of liquid esters like **n-butyl isobutyrate**, based on internationally recognized standards.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[\[10\]](#)

- Methodology (Thiele Tube Method): A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.[\[11\]](#)

- Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[11]
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).[11]
- Heating: The Thiele tube is gently heated at the side arm. The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.[11]
- Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]
- Boiling Point Determination: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[11]
- Pressure Correction: The observed boiling point is recorded along with the atmospheric pressure. If the atmospheric pressure is not 760 mmHg, a correction can be applied using the Sydney-Young equation.[12]

2.2. Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

- Methodology (ASTM D4052 - Digital Density Meter): This standard test method covers the determination of density and relative density of liquids by a digital density meter.[13]
 - Apparatus: A digital density meter capable of maintaining a constant temperature of the sample.
 - Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and freshly distilled water.

- Sample Introduction: A small amount of the **n-butyl isobutyrate** sample is introduced into the oscillating U-tube of the density meter, ensuring no air bubbles are present.[13]
- Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample. The instrument's software then calculates and displays the density.[13]
- Temperature Control: The measurement is performed at a specified temperature, typically 20°C or 25°C, which is maintained by the instrument's built-in temperature control system. [13]

2.3. Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

- Methodology (ASTM D1218 - Refractometer): This standard test method covers the measurement of the refractive index of transparent hydrocarbon liquids.[4][7][14]
 - Apparatus: An Abbe refractometer or a digital refractometer.[4]
 - Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water or a certified reference material.
 - Sample Application: A few drops of the **n-butyl isobutyrate** sample are placed on the prism of the refractometer.[4]
 - Measurement: The prism is closed, and the instrument is allowed to reach thermal equilibrium at the desired temperature (e.g., 20°C). Light from a monochromatic source (typically a sodium D-line at 589.3 nm) is passed through the sample.[4]
 - Reading: The operator or the digital instrument determines the angle at which the light is refracted and converts this into a refractive index value.[14]

2.4. Determination of Flash Point

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.

- Methodology (ASTM D93 - Pensky-Martens Closed Cup Tester): This is a standard method for determining the flash point of petroleum products and other liquids.[3][5][15]
 - Apparatus: A Pensky-Martens closed-cup tester, which consists of a brass test cup with a lid that has openings for a stirrer, a thermometer, and an ignition source.[15]
 - Procedure: The test cup is filled with the **n-butyl isobutyrate** sample to a specified level. The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[5][15]
 - Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[5][15]
 - Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[15]

2.5. Determination of Water Solubility


Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

- Methodology (OECD 105 - Flask Method): This method is suitable for substances with solubilities above 10^{-2} g/L.[16][17][18]
 - Procedure: An excess amount of **n-butyl isobutyrate** is added to a known volume of distilled water in a flask.
 - Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[17]
 - Phase Separation: The mixture is allowed to stand to allow for phase separation. If an emulsion has formed, centrifugation may be necessary.

- Analysis: A sample of the aqueous phase is carefully removed, ensuring no undissolved ester is included. The concentration of **n-butyl isobutyrate** in the water is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[\[17\]](#)

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical substance like **n-butyl isobutyrate**.

[Click to download full resolution via product page](#)

Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. matestlabs.com [matestlabs.com]
- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. store.astm.org [store.astm.org]
- 8. scribd.com [scribd.com]
- 9. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 14. petrolube.com [petrolube.com]
- 15. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 16. oecd.org [oecd.org]
- 17. filab.fr [filab.fr]
- 18. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of n-Butyl Isobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265439#physical-properties-of-n-butyl-isobutyrate\]](https://www.benchchem.com/product/b1265439#physical-properties-of-n-butyl-isobutyrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com